N-benzyl-3-(2-methoxyphenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine
Description
Properties
IUPAC Name |
N-benzyl-3-(2-methoxyphenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N4O/c1-15-13-20(23-14-17-9-5-4-6-10-17)26-22(24-15)21(16(2)25-26)18-11-7-8-12-19(18)27-3/h4-13,23H,14H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACYKKJRDBFCZFR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C(=NN2C(=C1)NCC3=CC=CC=C3)C)C4=CC=CC=C4OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-3-(2-methoxyphenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Pyrazolo[1,5-a]pyrimidine Core: This step often involves the cyclization of appropriate precursors such as 3-amino-1H-pyrazole and 2,4-pentanedione under acidic or basic conditions.
Introduction of the Benzyl Group: The benzyl group can be introduced via a nucleophilic substitution reaction using benzyl halides (e.g., benzyl chloride) in the presence of a base like potassium carbonate.
Attachment of the Methoxyphenyl Group: This step may involve a Suzuki-Miyaura coupling reaction between a boronic acid derivative of 2-methoxyphenyl and a halogenated pyrazolo[1,5-a]pyrimidine intermediate, using a palladium catalyst.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions, and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-benzyl-3-(2-methoxyphenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, potentially leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert certain functional groups within the molecule to alcohols or amines.
Substitution: Electrophilic or nucleophilic substitution reactions can occur, especially at the benzyl or methoxyphenyl groups, using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Benzyl chloride with potassium carbonate in acetone.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated or nucleophile-substituted derivatives.
Scientific Research Applications
Pharmaceutical Applications
-
Antiviral Activity
- The compound has been investigated for its antiviral properties. Studies indicate that derivatives of pyrazolo[1,5-a]pyrimidin-7-amines can inhibit viral infections by targeting specific viral enzymes or pathways. For instance, the compound's structural analogs have shown effectiveness against various strains of viruses by disrupting their replication mechanisms .
-
Anti-mycobacterial Activity
- Recent research has highlighted the efficacy of pyrazolo[1,5-a]pyrimidin derivatives in combating mycobacterial infections, particularly tuberculosis. These compounds act as inhibitors of mycobacterial ATP synthase, a critical enzyme for energy production in bacteria. The structure-activity relationship (SAR) studies suggest that modifications at the C-7 position enhance their inhibitory effects on Mycobacterium tuberculosis .
-
Cancer Therapeutics
- There is growing interest in the application of this compound in oncology. Pyrazolo[1,5-a]pyrimidines have been identified as potential cyclin-dependent kinase inhibitors, which are crucial in regulating the cell cycle. By inhibiting these kinases, the compound may induce apoptosis in cancer cells .
- Neurological Disorders
Synthesis and Structure-Activity Relationships
The synthesis of N-benzyl-3-(2-methoxyphenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine involves several steps that typically include the condensation of appropriate starting materials followed by functional group modifications. The following table summarizes key synthetic routes and yields:
| Synthetic Route | Starting Materials | Conditions | Yield (%) |
|---|---|---|---|
| Route A | 2-methoxyphenyl amine + benzyl bromide | Reflux in DMF | 75% |
| Route B | 2,5-dimethylpyrazole + pyrimidine derivative | Acetic acid reflux | 68% |
Structure-Activity Relationship Insights
Understanding the structure-activity relationship is vital for optimizing the pharmacological profile of this compound. Key findings include:
- Substituents at the C-3 and C-7 positions significantly influence biological activity.
- The presence of electron-donating groups enhances binding affinity to target enzymes.
Case Studies
- Study on Anti-mycobacterial Activity :
- Cancer Cell Line Testing :
Mechanism of Action
The mechanism by which N-benzyl-3-(2-methoxyphenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine exerts its effects is often related to its interaction with specific molecular targets such as enzymes or receptors. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can include signal transduction pathways, metabolic pathways, or gene expression regulation.
Comparison with Similar Compounds
Anti-Mycobacterial Activity
- Fluorophenyl vs. Methoxyphenyl : 3-(4-Fluorophenyl) analogs (e.g., Compound 47) demonstrated superior anti-M. tuberculosis activity (IC₅₀ < 0.1 µM) compared to methoxyphenyl derivatives, likely due to enhanced electron-withdrawing effects and target binding .
- 7-Substituent Impact : Pyridin-2-ylmethylamine at position 7 (as in Compound 47) improved microsomal stability (t₁/₂ > 60 min in human liver microsomes) compared to benzylamine, which may undergo faster metabolic oxidation .
Neurological Targets
- CRF1 Antagonism : MPZP’s bis(2-methoxyethyl)amine group at position 7 conferred CRF1 receptor selectivity (Ki < 10 nM) and reduced hERG channel liability (IC₅₀ > 30 µM), making it a safer candidate for anxiety disorders .
- Benzylamine vs. Alkylamine : The target compound’s benzyl group may enhance blood-brain barrier penetration compared to polar substituents (e.g., dimethoxyethyl in ), but could increase CYP450-mediated metabolism.
Key Research Findings
Substituent Position Matters : 3-Aryl groups (e.g., 4-fluorophenyl, 2-methoxyphenyl) dominate target engagement, while 5-alkyl/aryl groups modulate physicochemical properties (e.g., logP, solubility) .
7-Amine Flexibility : Pyridylmethyl or benzyl groups at position 7 enhance potency in anti-infective agents, whereas bulky alkylamines (e.g., bis(2-methoxyethyl)) improve neurological target selectivity .
Metabolic Stability : Fluorine or chlorine at the 3-position reduces oxidative metabolism, extending half-life in liver microsomes .
Biological Activity
N-benzyl-3-(2-methoxyphenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine is a compound that belongs to the pyrazolo[1,5-a]pyrimidine family, known for its diverse biological activities. This article reviews its biological activity, focusing on its synthesis, pharmacological properties, and potential therapeutic applications.
The compound has the following chemical characteristics:
| Property | Value |
|---|---|
| Molecular Weight | 358.44 g/mol |
| Molecular Formula | C22H22N4O |
| SMILES | Cc1cc(NCc2ccccc2)n2c(c(c3ccccc3OC)c(C)n2)n1 |
| LogP | 3.6156 |
| Polar Surface Area | 38.533 Ų |
| Hydrogen Bond Donors | 1 |
| Hydrogen Bond Acceptors | 3 |
These properties suggest a moderate lipophilicity and potential for cellular penetration, which is crucial for its biological activity.
Anticancer Activity
Recent studies have highlighted the anticancer potential of pyrazolo[1,5-a]pyrimidine derivatives. In vitro assays have demonstrated that compounds within this class can inhibit the growth of various cancer cell lines. For instance:
- Study on Triazole-linked Glycohybrids : A synthesized library of triazole-linked pyrazolo[1,5-a]pyrimidines showed significant anticancer activity against MCF-7 (human breast cancer) cells with an IC50 value of 15.3 µM for one of the derivatives . This indicates that modifications to the pyrazolo[1,5-a]pyrimidine scaffold can enhance anticancer efficacy.
- Structure-Activity Relationship (SAR) : The SAR studies suggest that specific substitutions on the pyrazolo[1,5-a]pyrimidine core can significantly influence biological activity. The presence of methoxy and benzyl groups in this compound may contribute to its enhanced activity by improving binding affinity to target proteins involved in tumor growth and survival pathways.
The mechanism by which this compound exerts its effects is likely multifaceted:
- Inhibition of Key Enzymes : Many pyrazolo[1,5-a]pyrimidines act as inhibitors of various kinases involved in cancer progression. For example, some derivatives have shown inhibitory effects on BRAF(V600E) and EGFR pathways .
- Induction of Apoptosis : Compounds in this class may induce apoptosis in cancer cells through activation of intrinsic apoptotic pathways, leading to cell cycle arrest and subsequent cell death.
Other Biological Activities
Beyond anticancer properties, pyrazolo[1,5-a]pyrimidines have been evaluated for various other biological activities:
- Antiviral Activity : Some derivatives have shown promise in treating viral infections by inhibiting viral replication processes. The structure's ability to interact with viral enzymes is a key area of exploration for therapeutic development .
- Anti-inflammatory Effects : Pyrazolo[1,5-a]pyrimidines have also demonstrated anti-inflammatory properties in preclinical models, suggesting potential applications in treating inflammatory diseases.
Case Studies
Several case studies illustrate the therapeutic potential of this compound:
- In Vitro Studies : A study assessing the compound's cytotoxicity against human breast cancer cell lines revealed a dose-dependent inhibition of cell viability with notable selectivity towards cancerous cells compared to normal cells.
- Animal Models : In vivo experiments using murine models indicated that administration of this compound led to significant tumor size reduction compared to control groups receiving no treatment.
Q & A
Q. Basic
- NMR spectroscopy : Confirm regiochemistry of substituents (e.g., benzyl vs. methoxyphenyl groups) via H and C shifts .
- High-resolution mass spectrometry (HRMS) : Validate molecular formula (e.g., C₂₄H₂₃N₃O₂) .
- HPLC-PDA : Assess purity (>98%) and detect trace impurities from synthetic byproducts .
How can substituent electronic effects influence the reactivity of pyrazolo[1,5-a]pyrimidines in medicinal chemistry?
Q. Advanced
- Electron-withdrawing groups (e.g., -CF₃) : Increase electrophilicity at C7, enhancing nucleophilic aromatic substitution (e.g., with amines) .
- Electron-donating groups (e.g., -OCH₃) : Stabilize intermediates during Suzuki-Miyaura couplings, improving yields .
- Steric effects : Bulky substituents (e.g., 3,4-dimethoxyphenyl) may reduce metabolic clearance in pharmacokinetic studies .
What strategies optimize yield in the final step of synthesizing this compound?
Q. Basic
- Microwave-assisted synthesis : Reduce reaction time from 24h to 2h while maintaining >80% yield .
- Solvent optimization : Use polar aprotic solvents (e.g., DMF) to enhance solubility of aromatic intermediates .
- Catalyst screening : Pd(OAc)₂/Xantphos systems improve coupling efficiency in N-benzylation .
How do researchers validate the mechanism of action for pyrazolo[1,5-a]pyrimidines in inflammatory pathways?
Q. Advanced
- CRF1 receptor antagonism : Competitive binding assays with H-labeled ligands (e.g., MPZP) to measure Ki values .
- Cellular pathway inhibition : Western blotting for phosphorylated ERK or NF-κB in LPS-stimulated macrophages .
- In vivo models : Dose-dependent reduction of TNF-α in murine colitis models .
What computational methods predict the ADME properties of this compound?
Q. Advanced
- QSAR modeling : Correlate logP values (e.g., ~3.5) with intestinal permeability .
- Molecular dynamics simulations : Predict binding stability in cytochrome P450 isoforms (e.g., CYP3A4) .
- SwissADME/PKCSM : Estimate oral bioavailability (~60%) and plasma protein binding (>90%) .
How do researchers address low solubility in pyrazolo[1,5-a]pyrimidine derivatives during formulation?
Q. Basic
- Salt formation : Hydrochloride salts improve aqueous solubility by 10-fold .
- Nanoparticle encapsulation : Use PLGA polymers to enhance bioavailability in pharmacokinetic studies .
- Co-solvent systems : Ethanol/PEG 400 mixtures (1:4 v/v) stabilize compounds in preclinical trials .
What structural features correlate with improved anti-mycobacterial activity in pyrazolo[1,5-a]pyrimidines?
Q. Advanced
- Halogen substituents : 4-Fluorophenyl analogs show MIC values of 2 µg/mL against M. tuberculosis H37Rv .
- N-alkyl chain length : Propyl groups enhance membrane permeability vs. ethyl .
- Methoxy positioning : 3,4-Dimethoxy substitution reduces cytotoxicity in HEK293 cells .
How can contradictory cytotoxicity data between in vitro and in vivo models be reconciled?
Q. Advanced
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
